5-(2-Methylpropyl)piperazin-2-one

Description

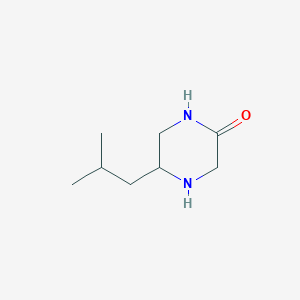

Structure

2D Structure

3D Structure

Properties

CAS No. |

106607-78-7 |

|---|---|

Molecular Formula |

C8H16N2O |

Molecular Weight |

156.23 g/mol |

IUPAC Name |

5-(2-methylpropyl)piperazin-2-one |

InChI |

InChI=1S/C8H16N2O/c1-6(2)3-7-4-10-8(11)5-9-7/h6-7,9H,3-5H2,1-2H3,(H,10,11) |

InChI Key |

AFBPLPMOIDXYMR-UHFFFAOYSA-N |

SMILES |

CC(C)CC1CNC(=O)CN1 |

Canonical SMILES |

CC(C)CC1CNC(=O)CN1 |

Origin of Product |

United States |

Synthetic Strategies for 5 2 Methylpropyl Piperazin 2 One and Analogues

Foundational Synthetic Routes to the Piperazin-2-one (B30754) Heterocyclic Core

The initial and most critical phase in synthesizing 5-(2-methylpropyl)piperazin-2-one is the formation of the piperazin-2-one ring. This is primarily achieved through cyclization reactions and modern palladium-catalyzed methods.

Cyclization Reactions and Precursor Design

A common and traditional method for forming the piperazin-2-one core is through the cyclization of N-substituted ethylenediamine (B42938) derivatives. This process often involves reacting an N-substituted ethylenediamine with a reagent like an α-haloacetyl halide or an α,β-unsaturated ester. The design of these acyclic precursors is crucial for the success of the cyclization. For instance, reacting an N-substituted ethylenediamine with chloroacetyl chloride creates an intermediate that can undergo an intramolecular reaction to form the piperazin-2-one ring. The choice of protecting groups for the nitrogen atoms is a key consideration in directing the cyclization and enabling further modifications.

Another established route is the Dieckmann cyclization, which can form piperazine-2,5-diones from precursors of the type CH₂-N(R)C(O)CH₂N(R′)CO₂Ph. acs.org In this reaction, the terminal methylene (B1212753) group, activated by a neighboring group, cyclizes onto a phenyl carbamate's carbonyl group. acs.org Additionally, reductive cyclization of dioximes has been developed as a general approach to synthesize piperazines, which can be precursors to piperazin-2-ones. nih.gov This method involves the double Michael addition of nitrosoalkenes to primary amines, followed by catalytic reductive cyclization. nih.gov

Palladium-Catalyzed Synthetic Methodologies for Piperazinones

Palladium-catalyzed reactions have become a significant tool for synthesizing piperazin-2-ones, offering high efficiency and mild reaction conditions. organic-chemistry.orgacs.org These methods are particularly useful for forming carbon-nitrogen bonds. A notable example is the intramolecular N-arylation or N-alkylation of a suitable acyclic precursor, often facilitated by a palladium catalyst, a phosphine (B1218219) ligand, and a base. organic-chemistry.org

The Buchwald-Hartwig amination has been adapted for the intramolecular cyclization of N-(2-haloethyl)-α-amino amides to produce piperazin-2-ones. The selection of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the ligand (e.g., BINAP, Xantphos) is critical for achieving high yields. organic-chemistry.orgnih.gov Furthermore, palladium-catalyzed decarboxylative cyclization of propargyl carbonates with bis-nitrogen nucleophiles provides a modular synthesis of highly substituted piperazinones. acs.orgnih.gov This approach is efficient, with low catalyst loadings and tolerance for a diverse range of substrates. organic-chemistry.orgacs.org

Stereoselective Synthesis of Chiral Piperazin-2-one Derivatives

The biological activity of many piperazin-2-one derivatives is dependent on their specific three-dimensional structure. Consequently, developing synthetic methods that control the stereochemistry at the chiral centers of the piperazin-2-one ring is of great importance.

Asymmetric Hydrogenation of Pyrazin-2-ols

A highly effective method for the enantioselective synthesis of chiral piperazin-2-ones is the asymmetric hydrogenation of pyrazin-2-ols. rsc.orgrsc.org This reaction directly produces chiral piperazin-2-ones with high enantiomeric excess. rsc.org The success of this method relies on the use of a chiral catalyst, typically a rhodium or ruthenium complex with a chiral phosphine ligand. rsc.org The pyrazin-2-ol substrate is hydrogenated, leading to the stereoselective reduction of the pyrazine (B50134) ring to the desired piperazin-2-one. rsc.org The substituent at the 5-position of the pyrazin-2-ol dictates the stereochemical outcome.

| Catalyst System | Substrate | Product Enantiomeric Excess (ee) |

| Rh(COD)₂BF₄ / Chiral Phosphine Ligand | 5-Substituted Pyrazin-2-ol | >95% |

| Ru(OAc)₂ / Chiral Ligand | 5-Substituted Pyrazin-2-ol | High |

| Palladium Catalyst | Aromatic Pyrazin-2-ols | up to 90% |

This table presents representative data from studies on asymmetric hydrogenation for piperazinone synthesis. rsc.org

Chiral Auxiliary and Catalyst-Controlled Approaches

The use of chiral auxiliaries is a well-established strategy for inducing stereoselectivity. rsc.org A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into the reaction sequence to guide the formation of a specific stereoisomer, and is later removed. For example, a chiral amine can be used as a precursor in the initial cyclization, thereby establishing the stereochemistry of the resulting piperazin-2-one. rsc.org The synthesis of (R)-(+)-2-methylpiperazine has been reported using R-(−)-phenylglycinol as a chiral auxiliary. rsc.org

Catalyst-controlled methods, in addition to asymmetric hydrogenation, are also pivotal. Chiral Lewis acids or phase-transfer catalysts can control the stereochemical outcome of key bond-forming steps. These catalysts create a chiral environment that favors the formation of one enantiomer. For instance, palladium-catalyzed asymmetric allylic alkylation of N-protected piperazin-2-ones allows for the synthesis of highly enantioenriched tertiary piperazin-2-ones. nih.govnih.gov

Regioselective Introduction of the 2-Methylpropyl Substituent

A key step in the synthesis of this compound is the precise placement of the 2-methylpropyl (isobutyl) group at the C5 position of the piperazin-2-one ring.

One common strategy is to start with a precursor that already contains the isobutyl group. The amino acid L-leucine, which has the required 2-methylpropyl side chain, is a common starting material. thieme-connect.com Leucine can be converted into a suitable derivative, which is then used in a cyclization reaction to form the this compound ring, ensuring the correct regioselectivity from the beginning. thieme-connect.com

Alternatively, the isobutyl group can be introduced onto a pre-formed piperazin-2-one ring through alkylation. This involves deprotonating the piperazin-2-one at the C5 position with a strong base like lithium diisopropylamide (LDA) to create a nucleophilic enolate. This enolate can then react with an electrophile such as 2-methylpropyl bromide or iodide. The regioselectivity of this alkylation is typically high due to the directing influence of the adjacent carbonyl group.

| Reagent | Description |

| L-Leucine | A naturally occurring amino acid with a 2-methylpropyl side chain, often used as a chiral starting material. thieme-connect.com |

| 2-Methylpropyl bromide | An alkylating agent used to introduce the 2-methylpropyl group onto a pre-formed piperazin-2-one ring. |

| Lithium diisopropylamide (LDA) | A strong, non-nucleophilic base used to generate the enolate for alkylation at the C5 position. |

Strategies for Carbon-Position Functionalization (e.g., C-5)

Functionalization at the carbon positions of the piperazin-2-one ring, particularly at C-5, is crucial for generating structural diversity. researchgate.net One common approach involves the use of α-amino acids as starting materials. For instance, optically pure amino acids can be converted into 1,2-diamines, which then serve as key intermediates for the synthesis of 2,3-substituted piperazines. researchgate.net While this method has proven effective, achieving substitution at the 3-phenyl position has been challenging and can lead to racemization. researchgate.net

A more recent three-step sequence starting from the commercially available 1-Boc-3-oxopiperazine has been developed to address these issues. researchgate.net This method has been successfully applied to the synthesis of α-quaternary products with high yields and enantioselectivity. researchgate.net Another innovative strategy involves a copper-catalyzed reaction of diazo compounds with 1,2-diamines, which proceeds through a chemoselective N-H insertion and cyclization cascade to yield C-substituted piperazinones. nih.gov

Furthermore, a metal-promoted cascade approach using a chloro allenylamide, primary amines, and aryl iodides offers an efficient route to piperazin-2-ones, creating three new bonds in a single step. thieme.de This method is particularly valuable for creating libraries of compounds for biological screening. thieme.de The table below summarizes various synthetic strategies for C-5 functionalization.

Table 1: Synthetic Strategies for C-5 Functionalization of Piperazin-2-ones

| Starting Material | Key Reagents/Reaction Type | Product | Reference |

| Optically pure amino acids | Conversion to 1,2-diamines | 2,3-substituted piperazines | researchgate.net |

| 1-Boc-3-oxopiperazine | Three-step sequence | α-quaternary piperazin-2-ones | researchgate.net |

| Diazo compounds and 1,2-diamines | Copper-catalyzed N-H insertion and cyclization | C-substituted piperazinones | nih.gov |

| Chloro allenylamide, primary amines, aryl iodides | Metal-promoted cascade reaction | Substituted 2-piperazinones | thieme.de |

Comparison with Nitrogen-Position Functionalization (e.g., 1-(2-Methylpropyl)piperazin-2-one)

Functionalization at the nitrogen positions of the piperazin-2-one ring is a more common and often simpler approach compared to carbon-position functionalization. researchgate.net Approximately 80% of piperazine-containing drugs feature substituents only at the nitrogen atoms. researchgate.net This is largely due to the nucleophilic nature of the nitrogen atoms, which readily react with a variety of electrophiles.

The synthesis of N-substituted piperazin-2-ones can be achieved through various methods. For instance, 1-methyl-4-(phenylmethyl)piperazinone (B13894090) can be alkylated at the C-3 position by treatment with butyl lithium and 1-bromo-2-methylpropane (B43306) to yield 1-methyl-3-(2-methylpropyl)-4-(phenylmethyl)piperazinone. prepchem.com This indicates that while N-substitution is common, subsequent C-alkylation is also a viable strategy.

The choice between C- and N-functionalization depends on the desired properties of the final compound. N-substitution often influences pharmacokinetic properties like solubility and bioavailability, as the nitrogen atoms can act as hydrogen bond donors and acceptors. benthamdirect.comnih.gov In contrast, C-substitution directly modifies the core scaffold, which can lead to more significant changes in the molecule's interaction with its biological target. nsf.gov

Table 2: Comparison of C-5 and N-1 Functionalization of Piperazin-2-one

| Feature | C-5 Functionalization | N-1 Functionalization |

| Synthetic Complexity | Generally more complex, often requiring multi-step syntheses and specific catalysts. researchgate.netnih.gov | Generally simpler, often achieved through direct alkylation or acylation. researchgate.net |

| Commonality in Drugs | Less common. researchgate.net | More common, present in ~80% of piperazine-containing drugs. researchgate.net |

| Impact on Properties | Directly modifies the core scaffold, potentially leading to significant changes in biological activity. nsf.gov | Primarily influences pharmacokinetic properties like solubility and bioavailability. benthamdirect.comnih.gov |

| Example Reaction | Copper-catalyzed reaction of diazo compounds with 1,2-diamines. nih.gov | Alkylation with an alkyl halide. |

Derivatization and Further Functionalization of the Piperazin-2-one Scaffold

The piperazin-2-one scaffold is a versatile platform that can be further derivatized to explore a wider chemical space and optimize biological activity. csu.edu.aubenthamdirect.com These modifications are crucial for developing new therapeutic agents. nih.gov

One common derivatization strategy involves the condensation of various aldehydes with the piperazine-2,5-dione core to form (Z,Z)-(benzylidene)piperazine-2,5-diones. csu.edu.au Subsequent hydrogenation of these compounds can lead to different isomers, which can be identified using NMR analysis. csu.edu.au Another approach is the reduction of the amide and ester carbonyl groups of piperazin-2-one derivatives using reagents like borane-tetrahydrofuran (B86392) complex to produce the corresponding piperazine (B1678402) derivatives. nih.gov

The introduction of phosphonate (B1237965) groups is another method for functionalizing the piperazin-2-one scaffold. nih.gov The reaction of piperazin-2-one with triethyl phosphite (B83602) in the presence of phosphoryl chloride can yield a mixture of cis- and trans-piperazine-2,3-diyl-bisphosphonates. nih.gov These novel scaffolds are of interest as building blocks in medicinal chemistry. nih.gov

Elaboration for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity. researchgate.net The versatile nature of the piperazine scaffold allows for systematic modifications to probe these relationships. benthamdirect.com

By synthesizing a series of analogs with variations at different positions of the piperazin-2-one ring, researchers can identify key structural features required for a desired pharmacological effect. For example, in the development of dermorphin (B549996) analogues, piperazin-2-one derivatives were used as the carboxyl-terminal residues. nih.gov The in vitro activities of these analogues revealed that the configuration of the amino acid and the presence of the piperazin-2-one ring were important for their opiate activities. nih.gov

Similarly, SAR studies on piperazine derivatives as H4 receptor antagonists showed that substitution with small lipophilic groups at specific positions led to increased activity. ijrrjournal.com These studies demonstrate the importance of systematic derivatization of the piperazin-2-one scaffold in the design of new and more potent therapeutic agents. The ability to easily modify the piperazine structure makes it a valuable tool for drug discovery. researchgate.net

Natural Occurrence, Isolation, and Biosynthetic Pathways

Identification in Microbial Secondary Metabolites

Microorganisms are prolific producers of piperazinone structures. These compounds are secondary metabolites, molecules not essential for primary growth but that often confer an advantage to the organism. Bacteria and fungi, in both terrestrial and marine environments, are primary sources. nih.govacs.org

The genus Streptomyces is renowned for its ability to produce a vast array of secondary metabolites. Research has identified these bacteria as a key source of piperazinone-containing compounds. A notable example is the isolation of 2,5-Piperazinedione, 3,6-bis(2-methylpropyl), a dileucine diketopiperazine, from a novel desert soil strain identified as Streptomyces pratensis RG-5. labshake.com Another related compound, hexahydro-3-(2-methylpropyl)pyrrolo[1,2-a]pyrazine-1,4-dione, was identified as the most abundant component in bioactive extracts from Streptomyces misionensis V16R3Y1. researchgate.net Further studies on endophytic Streptomyces (strains living within plant tissues) have also yielded various diketopiperazines, such as cyclo-(L-Leu-L-Pro), highlighting the genus's consistent production of these scaffolds. researchgate.net

The presence of these compounds extends beyond actinomycetes. In the culture filtrate of Lactobacillus plantarum, a bacterium commonly found in fermented foods and the gastrointestinal tract, a related compound, 3-(2-methylpropyl)-2,5-piperazinedione (B1218193) (also known as cyclo(glycyl-L-leucyl)), was identified among other antimicrobial molecules. nih.gov Similarly, Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the cell-free culture filtrate from Bacillus amyloliquefaciens strain RLS19 detected the presence of 2,5-Piperazinedione, 3,6-bis(2-methylpropyl), a compound noted for its antifungal activity. researchgate.net

Marine environments, with their unique biodiversity, have proven to be a rich frontier for discovering novel natural products, including piperazinones. Marine-derived fungi and actinomycetes are particularly abundant sources of diketopiperazines and their derivatives. acs.org For instance, the fungus Aspergillus versicolor, isolated from a marine setting, was found to produce 3-[6-(2-Methylpropyl)-2-oxo-1H-pyrazin-3-yl]propanamide, a derivative of the core piperazinone structure. acs.org Reviews of compounds from marine organisms consistently highlight the prevalence of 2,5-DKPs from various bacteria and fungi, indicating their widespread distribution in these ecosystems. cetjournal.it Research into bacteria from Eastern Mediterranean Sea sediments has also led to the isolation of numerous, including new chlorinated, 2,5-diketopiperazine metabolites. nih.gov

| Compound | Microorganism Source | Reference |

|---|---|---|

| 2,5-Piperazinedione, 3,6-bis(2-methylpropyl) | Streptomyces pratensis | labshake.com |

| Hexahydro-3-(2-methylpropyl)pyrrolo[1,2-a]pyrazine-1,4-dione | Streptomyces misionensis | researchgate.net |

| 3-(2-Methylpropyl)-2,5-piperazinedione | Lactobacillus plantarum | nih.gov |

| 2,5-Piperazinedione, 3,6-bis(2-methylpropyl) | Bacillus amyloliquefaciens | researchgate.net |

| 3-[6-(2-Methylpropyl)-2-oxo-1H-pyrazin-3-yl]propanamide | Aspergillus versicolor (marine) | acs.org |

Presence in Higher Organisms and Plant Extracts (e.g., Portulaca oleracea)

While microorganisms are the primary producers, piperazinone structures have also been identified in higher life forms. A significant finding is the detection of diketopiperazine alkaloids in crude extracts of Portulaca oleracea L. (purslane), a well-known edible and medicinal plant. nih.gov A liquid chromatography/tandem mass spectrometry (LC/MS/MS) method was developed specifically for screening these compounds in the plant, leading to the confirmation of seven different diketopiperazine alkaloids. Although still considered rare in plants compared to microbes, their presence is not isolated. For example, the diketopiperazine cyclo(His-Pro) has been identified in the plant Arabidopsis thaliana. This suggests that the biosynthetic pathways for these compounds, while dominant in the microbial world, are also present in the plant kingdom.

Advanced Isolation and Purification Techniques for Natural Piperazinones

The isolation of a pure piperazinone from a complex natural extract is a multi-step process that relies on a combination of classic and advanced chemical techniques. The general workflow begins with a solvent extraction from the source material (e.g., microbial culture or plant matter), often using an organic solvent like ethyl acetate. researchgate.netresearchgate.net

Following the initial extraction, a series of chromatographic techniques are employed for purification. High-Performance Liquid Chromatography (HPLC) is a crucial tool, with reverse-phase columns being particularly effective for separating compounds based on polarity. labshake.com The final identification and structural elucidation of the purified compound are accomplished using a suite of powerful analytical methods, including:

Mass Spectrometry (MS): To determine the molecular weight and elemental formula. labshake.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to map the precise structure and stereochemistry of the molecule. labshake.com

Modern extraction methods such as microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE) are also being explored to improve the efficiency and yield of bioactive components from natural sources.

| Technique | Purpose | Reference |

|---|---|---|

| Solvent Extraction (e.g., Ethyl Acetate) | Initial separation of organic compounds from aqueous culture/biomass. | researchgate.netresearchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Purification of the target compound from the crude extract. | labshake.com |

| Mass Spectrometry (MS / ESI-MS) | Determination of molecular weight and chemical formula. | labshake.com |

| Nuclear Magnetic Resonance (NMR) | Detailed structural elucidation (1H & 13C). | labshake.com |

Proposed Biosynthetic Mechanisms for Piperazinone Ring Formation

The formation of the piperazinone core, particularly the common 2,5-diketopiperazine (DKP) ring, is an elegant enzymatic process. The biosynthesis is primarily attributed to two major enzyme families: nonribosomal peptide synthetases (NRPSs) and the more recently discovered cyclodipeptide synthases (CDPSs). acs.org

The fundamental mechanism involves the "head-to-tail" condensation of two α-amino acids. cetjournal.it In the NRPS-mediated pathway, the synthetase enzyme activates and tethers the two precursor amino acids. It then catalyzes the formation of the two peptide bonds in a specific sequence to form the six-membered ring, which is then released from the enzyme. A clear example of this was found in the biosynthesis of brasiliamides, where a single-module NRPS enzyme named BrsA was shown to be responsible for creating the piperazine (B1678402) skeleton of the molecule. wikipedia.org This enzymatic machinery provides a precise and efficient route to constructing the stable, chiral piperazinone scaffold that is foundational to a diverse family of natural products.

Advanced Biological Activity Profiling and Mechanistic Studies

Antimicrobial Spectrum and Potency

Piperazine-containing compounds have demonstrated considerable efficacy against a variety of microbial pathogens. The versatility of the piperazine (B1678402) scaffold allows for chemical modifications that can enhance their activity against both bacteria and fungi.

The rise of multidrug-resistant (MDR) bacteria, such as Pseudomonas aeruginosa and Escherichia coli, presents a major global health challenge. mdpi.com Research into novel antimicrobial agents has identified piperazine derivatives as a promising class of compounds.

Studies have shown that certain N-substituted piperazine derivatives exhibit significant antibacterial activity against these resistant strains. For instance, a series of N-aryl and N-alkyl piperazine derivatives were synthesized and tested against several bacteria, including P. aeruginosa and E. coli. The results indicated that many of these compounds possess significant antibacterial properties. nih.gov Similarly, other research has highlighted the potential of piperazine derivatives to combat MDR bacteria, suggesting that modifications to the piperazine ring can lead to the development of potent antibacterial agents. apjhs.com

The antibacterial efficacy of some piperazine derivatives against P. aeruginosa and E. coli is summarized in the table below, showcasing the minimum inhibitory concentrations (MICs) reported in various studies. It is important to note that these data are for various piperazine derivatives and not specifically for 5-(2-Methylpropyl)piperazin-2-one.

| Bacterial Strain | Piperazine Derivative Type | Reported MIC (µg/mL) | Reference |

| Pseudomonas aeruginosa | N-Aryl/Alkyl Piperazine | Variable | nih.gov |

| Escherichia coli | N-Aryl/Alkyl Piperazine | Variable | nih.gov |

| Pseudomonas aeruginosa | Xanthone (B1684191) with Piperazine Moiety | - | nih.gov |

| Escherichia coli | Piperazine-based Polymers | - | nih.gov |

In addition to their antibacterial properties, piperazine derivatives have also been investigated for their antifungal potential. Pathogenic fungi like Fusarium species and Aspergillus flavus are significant threats to agriculture and human health.

Research has demonstrated that certain piperazine derivatives exhibit activity against these fungi. For example, a study on N-alkyl and N-aryl piperazine derivatives included testing against Aspergillus flavus and Aspergillus fumigatus, although the activity was generally found to be less potent than their antibacterial effects. nih.gov Other studies have also reported the antifungal activity of various piperazine-containing compounds against Aspergillus species. derpharmachemica.com The antifungal activity of antibiotics against Fusarium and Aspergillus has been noted, although often at high concentrations. nih.gov

The following table summarizes the antifungal activity of different piperazine derivatives against the specified fungal strains.

| Fungal Strain | Piperazine Derivative Type | Reported Activity | Reference |

| Aspergillus flavus | N-Aryl/Alkyl Piperazine | Less active than antibacterial | nih.gov |

| Aspergillus niger | Substituted Phenyl Acetamide Piperazine | Good activity for some derivatives | derpharmachemica.com |

| Fusarium species | - | Generally resistant to many antibiotics | nih.gov |

Note: This table reflects the general findings on the antifungal activity of piperazine derivatives.

Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which confers increased resistance to antibiotics and host immune responses. nih.gov The ability to inhibit biofilm formation is a critical attribute for new antimicrobial agents.

Several studies have explored the anti-biofilm potential of piperazine derivatives. For instance, certain xanthone derivatives containing a piperazine moiety have been shown to significantly reduce biofilm formation by Helicobacter pylori. nih.gov Other research indicates that piperazine-based compounds can interfere with the processes essential for biofilm development. The mechanisms often involve the disruption of quorum sensing, a cell-to-cell communication system that coordinates biofilm formation, or by interfering with the initial attachment of bacteria to surfaces. mdpi.com

Understanding the molecular mechanisms by which antimicrobial agents act is crucial for their development and optimization. For piperazine derivatives, several mechanisms have been proposed.

One of the primary modes of action for many antimicrobial compounds, including certain piperazine derivatives, is the disruption of the bacterial cell membrane. This disruption can lead to the leakage of intracellular components and ultimately cell death. nih.gov Cationic and hydrophobic moieties within the molecular structure of these derivatives can facilitate interaction with the anionic bacterial membrane and its lipid interior. nih.gov The positively charged groups are attracted to the negatively charged bacterial surface, while hydrophobic parts can insert into the membrane, causing perturbation. nih.gov

The bacterial cell wall is another key target for antimicrobial agents. The cell wall provides structural integrity and protection to the bacterium, and its inhibition can lead to cell lysis. nih.gov Some piperazine derivatives, particularly those integrated into larger antibiotic structures like fluoroquinolones, can indirectly affect cell wall synthesis by targeting enzymes crucial for DNA replication and repair, which in turn impacts cell division and wall maintenance. nih.gov Additionally, some antibiotics exert their effect by inactivating enzymes directly involved in the synthesis of peptidoglycan, a major component of the bacterial cell wall. mdpi.com

Molecular Mechanisms of Antimicrobial Action

Inhibition of Protein Synthesis

The piperazin-2-one (B30754) core structure is a key feature in various compounds designed as inhibitors of critical biological processes. While direct studies on this compound's effect on protein synthesis are not extensively detailed in the public domain, the broader class of piperazine-containing molecules has been investigated for inhibitory roles. For instance, certain ribosome-inactivating proteins and other fungal-derived compounds are known potent inhibitors of protein synthesis by acting on the ribosome. mdpi.com The structural motif of piperazine is integral to the design of inhibitors for various enzymes, such as matrix metalloproteinases, suggesting that modifications of this scaffold can lead to potent biological inhibitors. nih.gov The exploration of piperazine derivatives continues in the search for new agents that can disrupt essential cellular processes like protein synthesis in pathogenic organisms or cancer cells. nih.gov

Neurobiological Activity Assessments

The neurobiological profile of compounds related to this compound is a significant area of research, with studies pointing towards neuroprotective effects and interactions with key neural receptors.

Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), is a major contributor to neuronal damage in neurodegenerative diseases. nih.govnih.gov The brain is particularly vulnerable due to its high metabolic rate and limited capacity for regeneration. elsevierpure.com Consequently, antioxidant therapies are a key focus for neuroprotection. nih.gov

Compounds with a piperazine scaffold have been investigated for their neuroprotective potential. While specific data on this compound's direct ROS scavenging is limited, related piperazine derivatives have shown promise. For example, certain multi-effect piperazine drugs have been shown to prevent neurofibrillary degeneration in models of Alzheimer's disease. nih.gov The general strategy involves mitigating the effects of lipid peroxidation and enhancing endogenous antioxidant systems to protect neurons from damage. nih.gov

The interaction of piperazine-based compounds with specific neural receptors is a critical aspect of their pharmacological profile.

Sigma receptors, particularly the sigma-1 (σ1) and sigma-2 (σ2) subtypes, are unique binding sites in the central nervous system implicated in various physiological and pathological processes. nih.gov They are recognized as targets for therapeutic intervention in conditions like neuropathic pain and depression. mdpi.comnih.gov

Derivatives of piperazine are frequently identified as potent ligands for sigma receptors. nih.gov Sigma-1 receptor agonists, for example, have demonstrated neuroprotective effects in preclinical models. nih.gov The piperazine moiety often plays a crucial role in the affinity and selectivity of these compounds for sigma receptors. Research into the design and synthesis of novel piperazine derivatives continues to yield potent sigma-1 receptor ligands, highlighting the importance of this chemical scaffold in modulating the activity of this receptor system. nih.gov

Table 1: Sigma Receptor Binding Affinity of Selected Piperazine Derivatives

| Compound | Target Receptor | Binding Affinity (Ki, nM) | Functional Activity |

|---|---|---|---|

| (R/S)-RC-752 | Sigma-1 (S1R) | 6.2 | Antagonist |

| PRE-084 | Sigma-1 (S1R) | - | Agonist |

| MS-377 | Sigma-1 (S1R) | - | Antagonist |

Functionalized analogues of piperazin-2-one have been explored for their activity at cannabinoid receptors (CB1 and CB2). While some synthetic compounds with structural similarities to piperazine derivatives act as cannabinoid receptor agonists, others can exhibit inverse agonism. nih.gov An inverse agonist is a ligand that binds to the same receptor as an agonist but elicits the opposite pharmacological response. Aryl pyrazole (B372694) derivatives, for example, have been characterized as inverse agonists for the CB1 receptor, demonstrating the ability to decrease basal receptor activity in the absence of an agonist. nih.gov This activity is often assessed in signal transduction assays, such as measuring cyclic AMP accumulation or G-protein binding. nih.gov The development of functionalized analogues of core structures like piperazin-2-one allows for the fine-tuning of activity at cannabinoid receptors, potentially leading to therapeutic agents with novel mechanisms of action.

Receptor Ligand Binding and Functional Assays

Anthelmintic Activity and Target Elucidation

There is a growing need for new anthelmintic agents due to widespread resistance to existing drugs. nih.gov Natural products, including plant extracts, are a promising source for novel anthelmintics. nih.govnih.gov Research has demonstrated that various plant extracts can inhibit the motility and development of parasitic nematodes like Haemonchus contortus and Oesophagostomum dentatum. nih.govnih.gov

While direct studies on the anthelmintic properties of this compound are not prominent, the parent compound piperazine has a long history of use as an anthelmintic. The activity of plant-derived compounds, such as condensed tannins, has been shown to damage the cuticle of worms, indicating a direct physical effect. nih.gov The varied susceptibility of different life-cycle stages of parasites to these compounds suggests complex mechanisms of action that are a subject of ongoing research. nih.gov The search for new anthelmintics includes screening synthetic compound libraries, and piperazine derivatives remain an important class of molecules in this field due to their established biological activity.

Table 2: Anthelmintic Activity of Selected Plant Extracts against H. contortus Larvae

| Plant Extract ID | Concentration (mg/ml) | Effect on Larval Motility |

|---|---|---|

| PE1 | 3-5 | Significant reduction |

| PE4 | 4-5 | Significant reduction |

Molecular Target Elucidation (e.g., Acetylcholinesterase Inhibition)

The inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132), is a key therapeutic strategy for managing symptoms of Alzheimer's disease. mdpi.com Several studies have demonstrated the potential of piperazine derivatives as AChE inhibitors. For instance, a series of 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives were synthesized and evaluated for their anticholinesterase activity. psychscenehub.com Among the synthesized compounds, some exhibited significant inhibitory potential against AChE. psychscenehub.com

Specifically, derivatives with electron-withdrawing groups such as chlorine, fluorine, and nitro groups on the phenyl ring showed enhanced potency. mdpi.compsychscenehub.com For example, a compound with an ortho-chlorine moiety displayed a half-maximal inhibitory concentration (IC50) of 0.91 µM. mdpi.compsychscenehub.com It is hypothesized that the piperazine ring, along with its substituents, interacts with the active site of the AChE enzyme, thereby blocking its activity and increasing the availability of acetylcholine in the synaptic cleft. psychscenehub.com While no direct studies on this compound have been reported, its piperazine core suggests that it could be a candidate for similar investigations.

Table 1: Acetylcholinesterase Inhibitory Activity of Selected Piperazine Derivatives

| Compound | Substitution | IC50 (µM) |

|---|---|---|

| 2-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione | o-Cl | 0.91 ± 0.045 |

| 2-(2-(4-(3-methoxybenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione | m-OCH3 | 5.5 ± 0.7 |

| Donepezil (Reference Drug) | - | 0.14 ± 0.03 |

Data sourced from a study on 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives. mdpi.compsychscenehub.com

Oxidative Stress Modulation and Free Radical Scavenging

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in various diseases. The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress, initiating the transcription of detoxification and antioxidant genes. chemicalbook.comnih.gov While direct evidence for this compound in modulating oxidative stress is unavailable, some studies on related heterocyclic compounds suggest potential antioxidant capabilities. For example, certain quinoline-based compounds have demonstrated promising antioxidant activity by scavenging free radicals like DPPH. google.com Given that the piperazine nucleus can be functionalized to influence a molecule's electronic properties, it is plausible that derivatives of this compound could be designed to possess free radical scavenging properties.

Other Potential Bioactivities

Anticancer and Antiproliferative Effects

The piperazine scaffold is a constituent of numerous FDA-approved anticancer drugs and is considered an attractive framework for the development of new antiproliferative agents. researchgate.net Piperazine derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of cell proliferation, induction of apoptosis (programmed cell death), and cell cycle arrest. psychscenehub.comresearchgate.net

For instance, novel vindoline-piperazine conjugates have demonstrated significant antiproliferative effects against a panel of 60 human tumor cell lines, with some derivatives showing low micromolar growth inhibition (GI50) values. nih.gov Similarly, certain piperazine-linked quinolinequinones have been investigated for their ability to target cancer cell proliferation, with some compounds displaying potent activity against leukemia, colon, renal, and breast cancer cell lines. csu.edu.au One such compound, QQ1, was found to inhibit the proliferation of ACHN renal cancer cells with an IC50 value of 1.55 µM by inducing cell cycle arrest. csu.edu.au Although specific data for this compound is lacking, the established anticancer potential of the piperazine class suggests this as a promising area for future research.

Table 2: Antiproliferative Activity of Selected Piperazine Derivatives

| Derivative Type | Cell Line | Activity |

|---|---|---|

| Vindoline-piperazine conjugate | Breast Cancer (MDA-MB-468) | GI50 = 1.00 µM |

| Vindoline-piperazine conjugate | Non-Small Cell Lung Cancer (HOP-92) | GI50 = 1.35 µM |

| Piperazine-linked quinolinequinone (QQ1) | Renal Cancer (ACHN) | IC50 = 1.55 µM |

Data compiled from studies on vindoline-piperazine conjugates and piperazine-linked quinolinequinones. nih.govcsu.edu.au

Antiviral Properties

The piperazine moiety has also been incorporated into compounds with antiviral activity. Substituted quinoline (B57606) derivatives containing piperazine moieties have been synthesized and evaluated for their in vitro activity against the Influenza A virus (IAV). nih.gov Several of these compounds exhibited greater activity against IAV than the reference drug Ribavirin, with IC50 values ranging from 0.88 to 4.92 µM. nih.gov The mechanism of action for some of these derivatives appears to involve the inhibition of viral RNA transcription and replication. nih.gov While direct antiviral studies on this compound have not been reported, the proven utility of the piperazine scaffold in developing antiviral agents suggests its potential in this therapeutic area.

Antipsychotic Activity (for certain piperazine derivatives)

The piperazine ring is a key structural feature in a number of antipsychotic drugs. These compounds typically act as antagonists at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, which are important targets in the treatment of psychosis and schizophrenia. The modulation of these receptor systems by piperazine derivatives can help to alleviate both the positive and negative symptoms of schizophrenia. While many antipsychotic piperazine derivatives are structurally more complex than this compound, the presence of the piperazine core is fundamental to their pharmacological activity. This suggests that with appropriate structural modifications, derivatives of this compound could potentially be explored for antipsychotic properties.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Characterization of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For piperazin-2-one (B30754) derivatives, methods like Density Functional Theory (DFT) are employed to predict their electronic structure and reactivity. mdpi.com These calculations can determine the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential.

While specific quantum chemical studies focused solely on 5-(2-Methylpropyl)piperazin-2-one are not extensively detailed in publicly available literature, general principles for substituted piperazinones apply. The presence of the electron-donating isobutyl group at the C5 position influences the molecule's electronic properties. The amide group within the piperazin-2-one ring is a key functional feature, contributing to its polarity and hydrogen bonding capabilities. Computational studies on related π-conjugated systems show that structural modifications, such as the introduction of alkyl groups, can significantly impact the electronic and optical properties by altering π-conjugation and steric interactions. mdpi.com

Conformational Landscape Analysis and Preferred Geometries

The three-dimensional shape of a molecule is critical for its biological activity. Conformational analysis of piperazine (B1678402) and its derivatives reveals the energetically preferred shapes the molecule can adopt. lumenlearning.com For six-membered rings like piperazine, chair conformations are typically the most stable. lumenlearning.comnih.gov

Molecular Docking Studies for Ligand-Target Recognition and Binding Affinities

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or enzyme. mdpi.com This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at the molecular level.

Glucosamine-6-phosphate Synthase (GlcN-6-P Synthase): This enzyme is a target for developing antimicrobial agents because it's crucial for the biosynthesis of the bacterial cell wall. nih.gov While direct docking studies of this compound with GlcN-6-P synthase are not prominent in the literature, the enzyme is a well-established target for inhibitors. nih.govnih.gov Docking studies on other inhibitors have identified key amino acid residues in the active site that are crucial for binding, providing a framework for evaluating novel candidates like this compound. nih.gov

Penicillin-Binding Protein 1a (PBP1a): PBPs are essential enzymes in bacterial cell wall synthesis and are the primary targets for β-lactam antibiotics. nih.gov PBP1a from Staphylococcus aureus is a monofunctional transpeptidase. nih.gov Computational analyses, including molecular docking, are used to understand how inhibitors interact with the active site of PBPs. nih.govpdbj.org The evaluation of piperazinone-based compounds against PBP1a would involve docking them into the enzyme's catalytic site to predict binding affinity and key interactions.

The LasR protein is a transcriptional regulator in Pseudomonas aeruginosa and a key target for anti-virulence strategies that disrupt quorum sensing. nih.govf1000research.com The binding of ligands to the LasR ligand-binding domain can either activate or inhibit its function. nih.gov Molecular docking studies are used to identify compounds that can bind to LasR. Key amino acid residues in the LasR binding pocket, such as Tyr56, Trp60, Asp73, and Ser129, are known to be critical for ligand recognition and binding. f1000research.com Docking simulations of this compound would assess its potential to interact with these residues and disrupt the native binding of autoinducers.

The Sigma-1 Receptor (S1R) is a chaperone protein involved in various cellular functions and is a target for treating neurological disorders. nih.govunimi.it Numerous computational studies have focused on identifying new S1R ligands. Docking protocols have been developed and validated to predict the binding affinities of small molecules to S1R. nih.govunimi.it Key interactions often involve a salt bridge between the ligand's basic nitrogen and the Glu172 residue in the S1R binding pocket. researchgate.net The piperazine nitrogen of this compound is a key feature for potential interaction with this critical residue.

Table 1: Summary of Molecular Docking Targets and Key Interactions

| Target Protein | Biological Role | Potential Interaction Site | Key Residues for Binding |

|---|---|---|---|

| Glucosamine-6-phosphate Synthase | Microbial Cell Wall Synthesis | Active Site | Cys379, Gln427 (in R. oryzae) nih.gov |

| Penicillin-Binding Protein 1a | Bacterial Cell Wall Cross-linking | Transpeptidase Active Site | Serine (catalytic) |

| LasR | Quorum Sensing Regulation | Ligand-Binding Pocket | Tyr56, Trp60, Asp73, Ser129 f1000research.com |

This table is generated based on data from related molecular docking studies. Specific interaction data for this compound would require dedicated computational experiments.

Molecular Dynamics Simulations for Dynamic Binding Behavior and Protein Interactions

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. nih.gov MD simulations can reveal the stability of the binding pose, the flexibility of the protein and ligand, and the detailed network of interactions, including hydrogen bonds and water bridges. nih.gov

For a ligand like this compound, MD simulations would be crucial to validate the docking results for targets like the Sigma-1 receptor. unimi.it These simulations can confirm whether the initial binding pose is stable and can provide a more accurate estimation of the binding free energy. For instance, MD simulations have been used to study the stability of other ligands in complex with the LasR protein and to analyze the dynamic interactions that contribute to binding. nih.gov Such studies are essential for the rational design of more potent and selective modulators of these important biological targets.

Rational Design and Virtual Screening of Novel Piperazinone Analogues

The rational design of novel piperazinone analogues is a multifaceted process that leverages computational tools to predict and optimize the interaction of these molecules with biological targets. This approach is often initiated by identifying a lead compound, which may be a known bioactive molecule or a fragment identified through screening. The piperazin-2-one core, for instance, has been incorporated into a variety of structures targeting different biological endpoints. dicp.ac.cn

Virtual screening is a key component of the rational design pipeline, allowing for the rapid in silico assessment of large compound libraries. nih.gov This process typically involves high-throughput docking of virtual compounds into the active site of a target protein. The scoring functions used in these docking programs estimate the binding affinity of each compound, enabling the prioritization of a smaller, more manageable set of candidates for synthesis and experimental testing. nih.gov

A common strategy in the design of novel piperazinone analogues involves bioisosteric replacement and structural modifications of known inhibitors. For example, in the design of novel cytotoxic agents, the piperazin-2-one ring has been used as a bioisostere for other heterocyclic systems, such as the imidazole (B134444) ring in farnesyltransferase inhibitors. nih.gov The substitution pattern on the piperazinone scaffold is crucial for activity, and computational studies can help elucidate the impact of different functional groups on binding affinity and selectivity. researchgate.net

Molecular docking studies are instrumental in visualizing the binding modes of designed ligands and understanding the key interactions that govern molecular recognition. nih.gov For instance, in the development of piperazine-based compounds as sigma-1 receptor ligands, molecular dynamics simulations have been employed to identify the crucial amino acid residues involved in ligand binding. nih.gov These studies can reveal the importance of specific hydrogen bonds, hydrophobic interactions, and electrostatic contacts, guiding the design of analogues with improved potency and selectivity. nih.gov

The design of piperazinone analogues is not limited to a single biological target. The versatility of the scaffold allows for its adaptation to a wide range of applications, from anticancer agents to central nervous system drugs. nih.govmdpi.com The specific design strategy will, therefore, depend on the therapeutic area and the target of interest. The table below summarizes various rational design approaches for piperazine and piperazinone derivatives found in the literature, which could be conceptually applied to analogues of this compound.

| Design Strategy | Target Class | Computational Methods | Key Findings | Reference |

| Bioisosteric Replacement | Farnesyltransferase | Molecular Modeling | Replacement of imidazole with piperazin-2-one and subsequent modification led to cytotoxic compounds. | nih.gov |

| Scaffold Hopping | Antioxidant Pathways | Molecular Modeling | Design of 1,4-disubstituted piperazine-2,5-diones as antioxidants based on natural product scaffolds. | nih.gov |

| Hybrid Design | Dopamine (B1211576) Receptors | Molecular Modeling | Combination of pharmacophoric elements from known ligands to create novel hybrid molecules. | nih.gov |

| Structure-Based Design | Sigma-1 Receptor | Docking, Molecular Dynamics | Identification of key interactions to guide the optimization of ligand affinity. | nih.gov |

| C-H Functionalization | General Drug Discovery | DFT Calculations | Exploration of novel synthetic routes to access diverse piperazine analogues. | mdpi.com |

Perspectives and Future Directions in Piperazinone Research

Exploitation of the Piperazinone Moiety as a Privileged Structure in Drug Discovery

The piperazine (B1678402) ring is a key component in many approved drugs and is considered a "privileged structure" in drug design. nih.govresearchgate.netnih.gov This is due to its unique physicochemical properties, including its basicity, solubility, and conformational flexibility, which allow it to interact favorably with a variety of biological targets. nih.govnih.gov The two nitrogen atoms in the piperazine ring can act as hydrogen bond donors and acceptors, facilitating strong interactions with proteins and other macromolecules. mdpi.com

Combinatorial Library Synthesis and High-Throughput Screening

The generation of large, diverse collections of compounds, known as combinatorial libraries, is a cornerstone of modern drug discovery. youtube.com These libraries can be rapidly synthesized and screened against biological targets to identify new lead compounds. youtube.comyoutube.com

Combinatorial Synthesis: The piperazinone scaffold is well-suited for combinatorial chemistry. nih.gov Its structure allows for the introduction of a wide variety of substituents at multiple positions, leading to the creation of large and diverse libraries of compounds. 5z.com Techniques like solid-phase organic synthesis (SPOS) and parallel synthesis are often employed to efficiently generate these libraries. imperial.ac.ukyoutube.com For instance, a method for the liquid-phase combinatorial synthesis of benzylpiperazines has been reported, yielding potential drug candidates in high purity. nih.gov

High-Throughput Screening (HTS): Once a library is synthesized, high-throughput screening (HTS) is used to rapidly test thousands to millions of compounds for their ability to interact with a specific biological target. nuvisan.com HTS assays can be designed to measure various activities, such as enzyme inhibition, receptor binding, or changes in cell behavior. nuvisan.comthermofisher.com The development of one-bead-one-compound (OBOC) libraries has further advanced this field, allowing for the screening of over a million compounds at once. nih.gov

The combination of combinatorial synthesis and HTS allows researchers to explore vast chemical spaces and identify novel piperazinone-based compounds with desired biological activities.

Development of Advanced Therapeutic Leads Based on the 5-(2-Methylpropyl)piperazin-2-one Scaffold

The this compound scaffold represents a promising starting point for the development of new therapeutic agents. By modifying this core structure, researchers can fine-tune the pharmacological properties of the resulting compounds to enhance their efficacy and selectivity.

For example, piperazinone derivatives have been investigated for a range of therapeutic applications, including:

Anticancer agents: Certain piperazinone derivatives have shown cytotoxic activity against cancer cell lines. nih.govnih.gov

Antiviral agents: The piperazinone scaffold has been incorporated into compounds targeting viral proteins, such as the HIV-1 capsid. nih.gov

Kinase inhibitors: Novel piperazinone-based covalent inhibitors of Bruton's tyrosine kinase (BTK) have been developed for potential use in autoimmune diseases. nih.gov

Neuropharmacological agents: Piperazine derivatives have been explored for their activity on neurotransmitter receptors, suggesting potential applications in treating central nervous system disorders. ijrrjournal.comnih.gov

Applications in Agrochemicals and Biocontrol Agents

While the primary focus of piperazinone research has been in medicine, there is growing interest in their potential applications in agriculture. The same properties that make piperazinones attractive for drug discovery, such as their biological activity and synthetic tractability, also make them promising candidates for the development of new agrochemicals.

Piperazine and its derivatives have a history of use as anthelmintics in veterinary medicine, demonstrating their ability to target organisms relevant to agriculture. wikipedia.org Furthermore, research has shown that some piperazine derivatives possess antimicrobial and antifungal properties, which could be harnessed for crop protection. acgpubs.orgresearchgate.net

Interdisciplinary Research Integrating Synthesis, Biology, and Computation

The future of piperazinone research will increasingly rely on an interdisciplinary approach that combines the expertise of synthetic chemists, biologists, and computational scientists.

Synthesis: Chemists will continue to develop new and efficient methods for synthesizing and modifying the piperazinone scaffold. mdpi.com

Biology: Biologists will play a crucial role in identifying and validating new biological targets for piperazinone-based compounds and in characterizing their mechanisms of action. nih.gov

Computation: Computational tools are becoming indispensable in drug discovery. nih.govsid.ir Molecular modeling techniques, such as docking and molecular dynamics simulations, can be used to predict how piperazinone derivatives will interact with their targets, helping to guide the design of more potent and selective compounds. nih.govnih.gov Computational methods can also be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new compounds, which is crucial for their development as drugs. jetir.org

Opportunities for Novel Target Identification and Mechanism Elucidation

A key area of future research will be the identification of new biological targets for piperazinone-based compounds. As our understanding of disease biology grows, so too will the number of potential targets for therapeutic intervention. The versatility of the piperazinone scaffold makes it an ideal starting point for exploring these new opportunities.

Furthermore, elucidating the precise mechanism of action of piperazinone derivatives is critical for their development. nih.govdrugbank.com Understanding how these compounds interact with their targets at a molecular level will enable the design of more effective and safer drugs. Techniques such as X-ray crystallography and advanced spectroscopic methods will be essential in these efforts. nih.gov

The continued exploration of the piperazinone scaffold, driven by interdisciplinary collaboration and technological advancements, holds great promise for the discovery and development of new medicines and other valuable chemical agents.

Q & A

Q. What are the recommended synthetic routes for 5-(2-Methylpropyl)piperazin-2-one?

Synthesis typically involves cyclocondensation reactions between α-amino acids or their derivatives and carbonyl-containing reagents. For example, reacting 2-methylpropylamine with a diketone precursor under acidic or basic catalysis can form the piperazin-2-one core. Alkylation or nucleophilic substitution may introduce the 2-methylpropyl group. Purification methods include recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel with ethyl acetate/hexane gradients) to achieve >95% purity, consistent with protocols for analogous piperazinone derivatives .

Q. How can NMR spectroscopy confirm the structure of this compound?

H and C NMR are critical for structural elucidation. The piperazin-2-one ring protons resonate between δ 2.5–4.0 ppm, while the 2-methylpropyl group shows characteristic splits for isobutyl CH (δ 1.0–1.5 ppm) and CH (δ 1.8–2.2 ppm). Carbonyl (C=O) signals appear near δ 165–175 ppm. Advanced 2D techniques (COSY, HSQC) resolve overlapping signals. For example, NMR validated the structure of a related piperazin-2-one derivative in a KRAS G12V protein-ligand study .

Q. What analytical techniques assess the purity of this compound?

High-performance liquid chromatography (HPLC) with UV detection (λ = 210–254 nm) and reverse-phase C18 columns is standard. Gas chromatography-mass spectrometry (GC-MS) or LC-MS confirms molecular weight and detects impurities. Thin-layer chromatography (TLC) using silica gel 60 F plates with ethyl acetate:hexane (1:1) provides rapid purity estimates. Residual solvents are quantified via headspace GC .

Q. What safety protocols apply when handling this compound?

Use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid inhalation or skin contact. Spills should be contained with absorbent materials (e.g., vermiculite) and disposed of as hazardous waste. Store in airtight containers at 2–8°C to prevent degradation. Emergency procedures include rinsing exposed areas with water and consulting safety data sheets (SDS) .

Advanced Research Questions

Q. How is this compound used in protein-ligand interaction studies?

The compound has been co-crystallized with KRAS G12V mutant protein for NMR-based structural analysis. Key steps include:

- Purifying the protein-ligand complex via size-exclusion chromatography.

- Collecting H-N HSQC spectra to map binding interfaces.

- Using NOESY to identify intermolecular nuclear Overhauser effects (NOEs) between the ligand and protein residues. This methodology confirmed competitive binding at the GTPase active site .

Q. What enzyme inhibition assays are suitable for studying this compound derivatives?

Phosphodiesterase (PDE) inhibition can be assessed via fluorescence polarization assays using 3’,5’-cyclic nucleotide analogs. For example:

Q. How can researchers resolve contradictions in bioactivity data for this compound?

Discrepancies may arise from assay conditions (e.g., buffer pH, temperature) or impurity profiles. Strategies include:

- Reproducing experiments with rigorously characterized batches (HPLC purity >99%).

- Cross-validating results using orthogonal assays (e.g., SPR for binding affinity vs. cellular activity assays).

- Analyzing metabolites via LC-MS to rule out off-target effects .

Q. What methods profile the metabolic stability of this compound?

- In vitro hepatic microsomal assays : Incubate the compound with liver microsomes and NADPH. Monitor parent compound depletion via LC-MS/MS.

- CYP450 inhibition screening : Use fluorogenic probes (e.g., CYP3A4 substrate dibenzylfluorescein) to assess isoform-specific inhibition.

- Metabolite identification : High-resolution MS (Q-TOF) detects hydroxylated or glucuronidated metabolites, as seen in related sulfonamide-piperazine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.